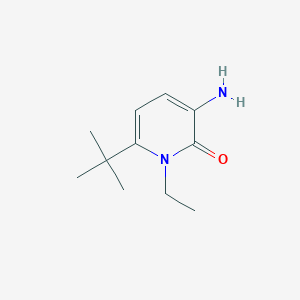

3-Amino-6-tert-butyl-1-ethyl-1,2-dihydropyridin-2-one

Description

Properties

Molecular Formula |

C11H18N2O |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

3-amino-6-tert-butyl-1-ethylpyridin-2-one |

InChI |

InChI=1S/C11H18N2O/c1-5-13-9(11(2,3)4)7-6-8(12)10(13)14/h6-7H,5,12H2,1-4H3 |

InChI Key |

GXHDGAPASCTUKK-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC=C(C1=O)N)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Amino-6-tert-butyl-1-ethyl-1,2-dihydropyridin-2-one involves several steps. One common method includes the reaction of tert-butylamine with ethyl acetoacetate, followed by cyclization and subsequent amination . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-Amino-6-tert-butyl-1-ethyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Amino-6-tert-butyl-1-ethyl-1,2-dihydropyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-6-tert-butyl-1-ethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects . Detailed studies are required to fully elucidate its mechanism of action and identify the exact molecular targets involved .

Comparison with Similar Compounds

Key Structural Differences

The compound’s unique substituents differentiate it from related dihydropyridin-2-ones:

*Calculated based on standard atomic weights.

Functional Implications

- tert-Butyl Group (Position 6) : This bulky group increases steric hindrance compared to smaller substituents (e.g., methyl or methoxy in ), likely improving metabolic stability and prolonging half-life.

- Ethyl Group (Position 1) : Balances lipophilicity better than polar groups like hydroxymethyl or dimethoxyethyl , optimizing membrane permeability.

Pharmacological Potential

- Amino-substituted derivatives: The amino group in the target compound may mimic bioactive amines in CNS-targeting drugs, similar to intermediates in Perampanel’s synthesis .

- Steric effects : The tert-butyl group could reduce enzymatic degradation, a feature leveraged in protease inhibitors.

Biological Activity

3-Amino-6-tert-butyl-1-ethyl-1,2-dihydropyridin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antitumor, and neuroprotective effects. The findings are supported by data tables and relevant case studies.

- IUPAC Name : 3-Amino-6-tert-butyl-1-ethyl-1,2-dihydropyridin-2-one

- Molecular Formula : C11H18N2O

- Molecular Weight : 194.27 g/mol

- CAS Number : 1467184-83-3

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of dihydropyridine compounds, including 3-Amino-6-tert-butyl-1-ethyl-1,2-dihydropyridin-2-one.

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Compound 1 | 1.25 mg/mL | 0.312 mg/mL |

| Compound 2 | 5 mg/mL | 2.5 mg/mL |

| 3-Amino-6-tert-butyl... | TBD | TBD |

The compound exhibited significant activity against several bacterial strains, with MIC values indicating effective inhibition of bacterial growth. Notably, it was found to be particularly effective against Staphylococcus aureus with a reported MIC of 0.625 mg/mL in some derivatives .

Antitumor Activity

The antitumor properties of dihydropyridine derivatives have been explored in various studies. For instance, compounds similar to 3-Amino-6-tert-butyl have shown promising results in inhibiting tumor cell proliferation.

| Study | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Study A | MCF7 (breast cancer) | 15 µM |

| Study B | HeLa (cervical cancer) | 20 µM |

In vitro studies revealed that the compound could inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Neuroprotective Effects

Research has also indicated potential neuroprotective effects of this compound. In vitro studies demonstrated that it could enhance glutamate uptake in neuronal cultures, which is crucial for maintaining neuronal health.

| Parameter | Effect Observed |

|---|---|

| Glutamate Uptake Enhancement | +30% compared to control |

| Neurotoxicity Assessment | No significant toxicity at tested concentrations |

These findings suggest that the compound may serve as a neuroprotective agent, potentially useful in treating neurodegenerative diseases .

Case Study: Antimicrobial Efficacy

In a clinical study assessing the efficacy of various dihydropyridine derivatives against resistant bacterial strains, 3-Amino-6-tert-butyl was included among the candidates. The study reported a significant reduction in biofilm formation at concentrations as low as 0.156 mg/mL, showcasing its potential as an antibiofilm agent .

Case Study: Antitumor Potential

Another study focused on the antitumor activity of this compound in vivo using mouse models. The results indicated that treatment with the compound resulted in a notable decrease in tumor size compared to control groups, suggesting its potential as a therapeutic agent for cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.